![molecular formula C11H12BrNO3S B12129452 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a complex organic compound with a molecular formula of C11H12BrNO3S This compound is characterized by the presence of a bromine atom, a phenol group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with 3-aminotetrahydrothiophene-1,1-dioxide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{(E)-[(phenylimino)methyl]phenol}: Similar structure but with a phenyl group instead of the dioxidotetrahydrothiophenyl group.
4-bromo-2-{(E)-[(1,1-dioxidotetrahydro-3-thiophenyl)imino]methyl}phenol: A closely related compound with slight structural variations.
Uniqueness
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Biological Activity
4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H12BrN1O3S and a molecular weight of approximately 318.19 g/mol. Its structure includes a bromine atom, a phenolic group, and an imine linkage to a tetrahydrothiophene derivative, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H12BrN1O3S |
Molecular Weight | 318.19 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the bromination of salicylaldehyde followed by condensation with an appropriate amine derivative. The tetrahydrothiophene moiety is introduced through specific oxidation reactions.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydrothiophene ring have shown effectiveness against various bacterial strains. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at certain concentrations .
Enzyme Inhibition
The mechanism of action for this compound often involves enzyme inhibition. Specifically, it has been noted to interact with enzymes involved in metabolic pathways, potentially acting as a competitive inhibitor. This interaction is facilitated by the presence of the bromine atom and the electron-rich environment created by the phenolic group .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both the bromine substituent and the dioxidotetrahydrothiophene ring enhances its reactivity and interaction with biological targets. Modifications in these groups can lead to variations in potency and selectivity towards specific biological pathways.
Table 2: Comparison of Biological Activities
Properties
Molecular Formula |
C11H12BrNO3S |
---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
4-bromo-2-[(1,1-dioxothiolan-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-1-2-11(14)8(5-9)6-13-10-3-4-17(15,16)7-10/h1-2,5-6,10,14H,3-4,7H2 |
InChI Key |
MHBZGMZGHYDSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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